Dimethyl diselenide
Description
Overview of Organoselenium Compounds in Scientific Inquiry
Organoselenium compounds, characterized by the presence of a carbon-selenium bond, constitute a significant class of chemicals studied for their distinctive properties and biological activities ontosight.airsc.orgmdpi.comtandfonline.comnih.govmdpi.comresearchgate.netmdpi.com. The field of organoselenium chemistry has experienced substantial growth over the past three decades, driven by increasing applications in organic synthesis, as precursors for metal selenide (B1212193) semiconductor materials, and as mimics of biologically active seleno-enzymes rsc.org. These compounds are known to exhibit a range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial properties, positioning them as potential therapeutic agents ontosight.aitandfonline.comnih.govmdpi.com. Their utility is recognized across pharmaceuticals, agriculture, and materials science ontosight.airsc.orgmdpi.commdpi.comontosight.ai. Organoselenium compounds are typically classified based on their selenium-containing functional groups, such as selenols, selenides, and selenoxides ontosight.ai. The element selenium itself was discovered in 1817 by J. J. Berzelius rsc.org.
Historical Context of Dimethyl Diselenide Research
The exploration of selenium chemistry began with the element's discovery, but the development of organoselenium compounds was initially slow. Early research in the field was hampered by the malodorous nature of selenium compounds, difficulties in purification, and the instability of certain derivatives rsc.orgscielo.br. The first synthetic organoselenium compound, diethyl diselenide, was prepared as early as 1836 scielo.br. Despite these early efforts, the chemistry of selenium compounds remained a niche area for over a century, with significant expansion only commencing around the 1970s rsc.org. The molecular structure of this compound was first determined through electron diffraction studies in 1971 aip.org. Preparations of related compounds, such as dimethyl selenide, were documented in the mid-20th century, with one such preparation described in 1960 unt.edu.
Significance of this compound in Interdisciplinary Studies
This compound plays a crucial role in various scientific fields due to its unique reactivity and biological impact.
Chemical Synthesis: DMDS is utilized as a reagent in organic synthesis, particularly for introducing selenium into molecular structures and creating novel selenium-containing compounds smolecule.com. It is recognized for its utility in identifying distonic radical cations, a function that differentiates it from analogous sulfur compounds nih.govsigmaaldrich.comebi.ac.uk.
Biological Research: Within biological studies, DMDS is investigated for its involvement in cellular signaling pathways and its capacity to induce endoplasmic reticulum (ER) stress and toxic protein aggregation in model organisms like yeast (Saccharomyces cerevisiae) smolecule.comnih.govebi.ac.ukmdpi.com. Research also explores its potential as a vehicle for selenium delivery in biological systems smolecule.com.
Environmental Science: As a naturally occurring volatile selenium species, DMDS is produced through microbial transformations and plant metabolism smolecule.comnih.govresearchgate.net. Its reactivity in environmental contexts, such as its interaction with hypobromous acid, underscores its importance in the cycling of selenium, particularly in marine ecosystems smolecule.com. Studies also suggest that atmospheric exposure to DMDS may influence biological responses, such as the induction of Nrf2-associated proteins, potentially impacting health outcomes nih.gov.
Analytical Chemistry: The specific reactivity of DMDS with certain radical species makes it a valuable tool in analytical chemistry for the characterization and identification of distonic ions nih.govsigmaaldrich.comebi.ac.uk.
Data Tables:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₆Se₂ | nih.govsigmaaldrich.com |
| Molecular Weight | 187.99 g/mol | sigmaaldrich.com |
| Density | 1.987 g/mL at 25 °C (lit.) | sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 155-157 °C (lit.) | sigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n²⁰/D 1.6388 (lit.) | sigmaaldrich.comsigmaaldrich.com |
| Vapor Pressure | 0.38 kPa at 25 °C | usda.gov |
| Enthalpy of Vaporization | 74.92 kJ/mol | usda.gov |
| Solubility | 0.1 mg/mL at 25 °C | nih.gov |
Table 2: Molecular Structure Parameters of this compound (from Electron Diffraction)
| Parameter | Value | Confidence Level | Reference(s) |
| r_g(C–H) | 1.131 ± 0.008 Å | 99% | aip.org |
| r_g(C–Se) | 1.954 ± 0.005 Å | 99% | aip.org |
| r_g(Se–Se) | 2.326 ± 0.004 Å | 99% | aip.org |
| ∠CSeSe | 98.9 ± 0.02° | 99% | aip.org |
| ∠HCSe | 108.4 ± 0.8° | 99% | aip.org |
| Dihedral Angle | 87.5 ± 4° (skew conformation) | 99% | aip.org |
Compound List:
this compound (DMDS)
Dimethyl Selenide (DMSe)
Diethyl Diselenide
Diphenyl Diselenide (DPDS)
Selenols
Selenides
Selenones
Selenoxides
Methylselenol
Selenocysteine (B57510) (Sec)
Cysteine (Cys)
Selenomethionine (B1662878) (SeMet)
Methylseleninic Acid (MSeA)
Dithiothreitol (DTT)
Glutathione (B108866) (GSH)
Glutathione Peroxidase (GPx)
Selenoproteins
Bis(ethylenedithio)tetraselenafulvalene (BETS)
Dithiadiselenafulvalene
Dipropyl Diselenide
Dibutyl Diselenide
Dibenzyl Diselenide (DBDS)
Bis(2,6-dimethylphenyl) Diselenide
Bis(4-chlorophenyl) Diselenide
Bis(4-methoxyphenyl) Diselenide
Selenocystamine
Benzeneseleninic Acid
Seleno-L-cystine
Seleno-DL-cystine
Se-(Methyl)selenocysteine hydrochloride
Structure
2D Structure
Properties
IUPAC Name |
(methyldiselanyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Se2/c1-3-4-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXBWPOEOIIREY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se][Se]C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Se2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221237 | |
| Record name | Dimethyldiselenide | |
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Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.1 mg/mL at 25 °C | |
| Record name | Dimethyl diselenide | |
| Source | Human Metabolome Database (HMDB) | |
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CAS No. |
7101-31-7 | |
| Record name | Dimethyl diselenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7101-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dimethyldiselenide | |
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| Record name | Dimethyldiselenide | |
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| Record name | Dimethyl diselenide | |
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| Record name | DIMETHYLDISELENIDE | |
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| Record name | Dimethyl diselenide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033208 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthetic Methodologies and Reaction Pathways
Advanced Synthetic Routes for Dimethyl Diselenide
This compound ((CH₃)₂Se₂) is a pivotal organoselenium compound with significant applications in chemical synthesis and biological research. Various synthetic methodologies have been developed to produce this compound, ranging from classical chemical reactions to modern, sophisticated techniques. This article explores several advanced synthetic routes for this compound, detailing the reaction pathways and key findings.
Reaction of Dimethyl Sulfide (B99878) with Selenium Compounds
One established method for the synthesis of this compound involves the reaction of dimethyl sulfide with selenium compounds, such as selenium powder. This process typically requires controlled conditions to ensure the desired product is formed efficiently. The reaction between dimethyl sulfide and elemental selenium can be a viable pathway, although specific catalysts or reaction conditions may be necessary to facilitate the transformation. smolecule.com
Reduction of Selenium Dioxide with Reducing Agents
The reduction of selenium dioxide (SeO₂) using potent reducing agents is another common strategy for synthesizing this compound. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often employed in a suitable solvent to carry out this reduction. smolecule.com For instance, selenium dioxide can be dissolved in an alkaline solution and then treated with a reducing agent, followed by the addition of a methylating agent like methyl iodide to yield this compound. A patented method describes dissolving selenium powder in an alkali metal borohydride solution, followed by heating to ensure complete reaction to form the diselenide alkali metal salt. Subsequently, the dropwise addition of methyl iodide under stirring at room temperature yields this compound. google.com This method boasts mild reaction conditions, making it suitable for larger-scale production. google.com
Table 1: Comparison of Reducing Agents in this compound Synthesis
| Reducing Agent | Typical Solvent | Key Features | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Water, Ethanol | Milder conditions, suitable for industrial scale. | smolecule.comgoogle.com |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Highly reactive, requires anhydrous conditions. | smolecule.com |
Direct Synthesis from Elemental Selenium and Dimethyl Sulfide
Direct synthesis from elemental selenium and dimethyl sulfide offers a straightforward route to this compound. This reaction may require a catalyst to proceed efficiently. smolecule.com Another approach involves the reaction of elemental selenium with a convenient organometallic compound, such as an organolithium or Grignard reagent, to generate an organyl selenolate anion (RSe⁻M⁺). Alternatively, elemental selenium can be reduced to a selenide (B1212193) or diselenide anion (Se²⁻ or Se₂²⁻) using reducing agents like sodium hydride, followed by alkylation. researchgate.net For example, sodium hydride can reduce elemental selenium to sodium diselenide (Na₂Se₂), which can then be reacted with an alkyl halide to produce a dialkyl diselenide. researchgate.net
Electrochemical Synthesis Methods
Electrochemical methods present a green and efficient alternative for synthesizing selenium-containing compounds. These methods often operate under mild conditions without the need for external oxidants or metals. acs.orgfrontiersin.orgrsc.org Electrochemical synthesis can be performed in an undivided cell using electrodes like platinum and graphite. acs.orgd-nb.info For instance, the electrochemical oxidative intramolecular cyclization of 2-alkynylphenol derivatives with various diselenides has been demonstrated to produce substituted-benzo[b]furans in good to excellent yields. frontiersin.org While this specific example does not directly produce this compound, it showcases the potential of electrochemical techniques in forming C-Se bonds. A plausible mechanism involves the oxidation of the diselenide at the anode to form a cationic radical, which then initiates further reactions. acs.org The use of flow reactors in electrochemical synthesis can further accelerate the process. thieme-connect.com
Bio-inspired Synthesis
Bio-inspired synthesis routes leverage biological processes and molecules to create chemical compounds. In the context of this compound, microbial activity plays a significant role. Certain microorganisms can convert soluble seleno-oxyanions like selenate (B1209512) (SeO₄²⁻) and selenite (B80905) (SeO₃²⁻) into volatile compounds such as dimethyl selenide (DMSe) and this compound (DMDSe). jst.go.jp For example, Stutzerimonas stutzeri NT-I is capable of reducing selenate and selenite to elemental selenium and further metabolizing it to produce this compound. jst.go.jp This bacterium was found to possess a novel gene, mdsN, which encodes a methyltransferase involved in the synthesis of DMDSe. jst.go.jp When this gene was introduced into E. coli, the recombinant bacteria gained the ability to synthesize DMDSe from elemental selenium. jst.go.jp This highlights the potential of using genetically engineered microorganisms for the targeted synthesis of this compound.
Table 2: Microorganisms Involved in this compound Biomethylation
| Microorganism | Selenium Substrate(s) | Volatile Selenium Products | Reference |
|---|---|---|---|
| Stutzerimonas stutzeri NT-I | Selenate, Selenite, Elemental Se | This compound, Dimethylselenyl Sulfide | jst.go.jpjst.go.jp |
| Methylosinus trichosporium OB3b | Selenite, Bioselenium, Elemental Se | This compound, Dimethyl Selenide | jst.go.jp |
| Pseudomonas fluorescens K27 | Selenone | Dimethyl Selenide, this compound | shsu.eduedubirdie.com |
Flow Chemistry Applications in Synthesis
Flow chemistry offers several advantages over traditional batch processes, including improved safety, scalability, and reaction control. The application of flow chemistry to organochalcogen chemistry is a growing area of research. researchgate.net Electrochemical synthesis, as mentioned earlier, can be effectively integrated with flow reactors. thieme-connect.com This combination allows for the rapid and efficient synthesis of various organoselenium compounds. For instance, the selenylation of phosphites has been successfully demonstrated in an electrochemical flow reactor, achieving moderate to good yields. thieme-connect.com While a direct example of this compound synthesis using flow chemistry is not detailed in the provided sources, the successful application of this technology to related selenium compounds suggests its high potential for the synthesis of this compound as well. researchgate.net
Chemical Reactivity and Mechanistic Investigations
The chemical behavior of this compound is characterized by the reactivity of the selenium-selenium bond and the adjacent methyl groups. It readily participates in oxidation, substitution, and radical reactions, making it a significant compound in both environmental and synthetic chemistry.
This compound is susceptible to oxidation by various agents, leading to the formation of higher oxidation state selenium compounds. These reactions are particularly relevant in atmospheric and marine environments.
This compound reacts rapidly with the marine oxidant hypobromous acid (HOBr). researcher.lifersc.orgresearchgate.net This reaction is considered a potential sink for biogenically produced volatile selenium compounds in marine waters. rsc.org The oxidation of this compound by HOBr primarily yields methylseleninic acid (CH₃Se(O)OH) as the main oxidation product. rsc.org The reaction is notably fast, with a reported second-order rate constant of (4.3 ± 0.4) × 10⁷ M⁻¹s⁻¹ at pH 8. smolecule.com In general, organic selenium compounds exhibit redox reaction rates that are 1 to 2 orders of magnitude higher than their analogous sulfur counterparts. rsc.org
Table 1: Kinetic Data for the Reaction of Organoselenium Compounds with Hypobromous Acid (HOBr)
| Compound | Second-Order Rate Constant (k) | Product(s) | Reference |
| This compound | (4.3 ± 0.4) × 10⁷ M⁻¹s⁻¹ | Methylseleninic acid | smolecule.com |
| Dimethyl Selenide | (7.1 ± 0.7) × 10⁷ M⁻¹s⁻¹ | Dimethyl selenoxide | rsc.org |
In the atmosphere, volatile selenium compounds like this compound are subject to oxidation, primarily by ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃). nih.govnih.gov The ozonolysis of this compound has been studied to determine its atmospheric fate. researcher.lifenih.gov The reaction proceeds with a rate constant of (2.6 ± 0.9) × 10⁻¹⁷ cm³ molec⁻¹ s⁻¹ at 27 ± 1 °C and has an activation energy of 56 ± 5 kJ mol⁻¹. researcher.lifenih.gov The primary oxidation product identified from this reaction is methylselinic acid (CH₃Se(O)OH). researcher.lifenih.gov Based on these kinetics, the atmospheric lifetime of this compound is estimated to be 22 hours at a typical ozone concentration of 20 ppbv. researcher.lifenih.gov
Computational studies have also been employed to unravel the mechanistic details of its atmospheric degradation initiated by OH radicals. hal.science For the related compound dimethyl selenide, oxidation by OH and NO₃ radicals is thought to proceed predominantly by breaking the Se-C bond. nih.gov
Table 2: Atmospheric Ozonolysis of this compound vs. Dimethyl Selenide
| Parameter | This compound (CH₃SeSeCH₃) | Dimethyl Selenide (CH₃SeCH₃) | Reference |
| Rate Constant (k) | (2.6 ± 0.9) × 10⁻¹⁷ cm³ molec⁻¹ s⁻¹ | (7.4 ± 2.2) × 10⁻¹⁷ cm³ molec⁻¹ s⁻¹ | researcher.lifenih.gov |
| Activation Energy (Ea) | 56 ± 5 kJ mol⁻¹ | 50 ± 14 kJ mol⁻¹ | researcher.lifenih.gov |
| Primary Product | Methylselinic Acid | Dimethyl Selenoxide | researcher.lifenih.gov |
| Atmospheric Lifetime | 22 hours | 7.6 hours | researcher.lifenih.gov |
This compound is recognized as a redox-active selenium compound. researchgate.net In the presence of thiols such as glutathione (B108866), it can generate reactive oxygen species (ROS), including superoxide (B77818). researchgate.net This reactivity is a characteristic shared by many organic diselenides and is believed to be mediated by the compound's ability to catalyze thiol oxidation. researchgate.net
The interaction of diselenides with reactive nitrogen species (RNS) like peroxynitrite has also been investigated, primarily with aromatic analogs such as diphenyl diselenide. researchgate.net These studies suggest that the selenol intermediate, formed upon reduction of the diselenide, reacts with peroxynitrite. researchgate.net Phenylselenol, for instance, reacts with peroxynitrite, and its oxidation product, diphenyl diselenide, can scavenge peroxynitrite-derived radicals. researchgate.net
This compound can serve as a reagent for introducing the methylselenyl group (CH₃Se-) into other molecules through reactions that result in substitution. rsc.org Under visible light promotion, this compound reacts with indoles to form 3-methylselenylindoles in high yield, demonstrating a method for C-H bond functionalization where it acts as the selenium source. rsc.org In these transformations, the Se-Se bond is cleaved, and the resulting methylselenyl moiety is incorporated into the substrate. Another specialized substitution-type reaction has been observed in mass spectrometry, where neutral phosphorus compounds can replace a CH₃Se• group in the radical cation of ionized this compound. acs.org
The radical chemistry of this compound is a key aspect of its reactivity. It is considered a highly effective reagent for the identification of distonic radical cations, which are ions where the charge and radical sites are spatially separated. ebi.ac.uknih.gov Most distonic ions readily abstract a methylselenyl radical (CH₃Se•) from this compound. nih.govsigmaaldrich.com This abstraction reaction is notably more rapid and exclusive than the corresponding methylthio radical (CH₃S•) abstraction from dimethyl disulfide. ebi.ac.uknih.gov
In contrast, conventional radical cations (where charge and radical sites are not separated) typically react with this compound via exclusive electron transfer or are unreactive. nih.gov This differential reactivity allows for the clear distinction between distonic and conventional radical cation isomers. nih.gov The propensity for electron transfer is facilitated by the low ionization energy of this compound, which has been determined to be 7.9 ± 0.1 eV. researchgate.netebi.ac.uknih.gov
Hydrogen abstraction from the methyl groups of this compound is another significant radical process, particularly in the context of its atmospheric degradation initiated by hydroxyl (HO•) radicals. hal.science
Radical Reactions and Abstraction Processes
Role in Distinguishing Radical Cations
This compound has been identified as a highly effective reagent for distinguishing between conventional and distonic radical cations in the gas phase. sigmaaldrich.comebi.ac.ukacs.org This capability stems from the distinct reaction pathways these two types of isomers undergo upon interaction with this compound.
Most distonic radical ions readily abstract a methylseleno radical (CH3Se•) from this compound. ebi.ac.ukacs.org This reaction is noted to be faster and more selective than the analogous methylthio radical (CH3S•) abstraction from dimethyl disulfide, a previously used method for identifying distonic ions. acs.org In contrast, the majority of conventional radical cations, where the charge and radical sites are not separated, react with this compound via exclusive electron transfer or are unreactive altogether. ebi.ac.ukacs.org
This differential reactivity provides a clear diagnostic tool. The low ionization energy of this compound (7.9 ± 0.1 eV) facilitates exothermic electron transfer with many conventional radical cations containing carbon, sulfur, and oxygen. ebi.ac.ukacs.org Nitrogen-containing conventional radical cations also tend to either undergo electron transfer or remain unreactive. acs.org An exception to the CH3Se• abstraction by distonic ions is observed with very acidic distonic ions, which instead protonate this compound. ebi.ac.ukacs.org The clear difference in reaction outcomes—abstraction versus electron transfer or no reaction—allows for the direct differentiation of conventional and distonic isomers. acs.org
| Ion Type | Reaction with this compound | Key Observation | Reference |
| Distonic Radical Cation | CH3Se• Abstraction | Formation of [M + CH3Se]+ adduct | ebi.ac.ukacs.org |
| Conventional Radical Cation | Electron Transfer or No Reaction | Formation of this compound radical cation or no product | ebi.ac.ukacs.org |
| Very Acidic Distonic Radical Cation | Proton Transfer | Protonation of this compound | ebi.ac.ukacs.org |
Interactions with Other Chalcogenides
The interaction of this compound with other chalcogen-containing species is primarily characterized by charge exchange and bond-forming reactions. In the gas phase, this compound readily participates in charge exchange with conventional radical cations that feature oxygen and sulfur functionalities. acs.org This process is influenced by the relative ionization energies of the interacting species.
In the solid state, this compound exhibits intermolecular Se···Se interactions, leading to the formation of discrete dimers. researchgate.net This contrasts with dimethyl telluride, which forms extended polymeric chains. researchgate.net this compound can also form cocrystals with other molecules through chalcogen bonding. For example, it forms adducts with diiodine. d-nb.info It also interacts with pentafluorohalogenobenzenes (C6F5X, where X = Br, I) through C−X···Se contacts, forming C6F5X···Me2Se···XC6F5 aggregates. researchgate.net These interactions highlight the ability of the selenium atoms in this compound to act as chalcogen bond acceptors.
The reactivity of this compound is often compared to its sulfur analog, dimethyl disulfide. The Se-Se bond in this compound is weaker (bond energy ~172 kJ/mol) than the S-S bond in dimethyl disulfide (~268 kJ/mol), making the diselenide bond more redox active. mdpi.com This difference in bond energy influences their respective reaction kinetics and pathways, such as in the abstraction reactions discussed previously where this compound proves to be a more reactive reagent. acs.org
Catalytic Reactivity and Applications
Cyclization Reactions Catalyzed by Diorganyl Diselenides
Diorganyl diselenides, a class of compounds that includes this compound, are effective catalysts for a variety of cyclization reactions, leading to the synthesis of valuable heterocyclic compounds. nih.govchim.it These catalytic systems often operate under mild conditions and show high selectivity. nih.gov The general mechanism involves the in-situ generation of an electrophilic selenium species from the diorganyl diselenide, often facilitated by an oxidant or electrochemical means. nih.govmdpi.com This electrophilic selenium species then activates a substrate, typically containing an alkene or alkyne, initiating an intramolecular nucleophilic attack to form a cyclic intermediate. chim.it
While diaryl diselenides like diphenyl diselenide are most commonly used, aliphatic diselenides such as this compound and diethyl diselenide are also competent catalysts in certain transformations. nih.gov For instance, in the electrooxidative selenylation/cyclization of 2-alkynylanisoles to form functionalized benzo[b]furans, both this compound and diethyl diselenide smoothly react to yield the desired selenylated products in good yields. nih.gov Iron salts are also frequently used in combination with diorganyl diselenides to promote cyclization of alkynyl substrates, generating electrophilic iron-chalcogen species that initiate the reaction. bohrium.comcapes.gov.br
| Substrate Type | Catalyst System | Product Type | Reference |
| o-Nitrophenylacetylene | (PhSe)2 / Electrochemical | 2,1-Benzoxazole | nih.gov |
| 2-Alkynylanisoles | (MeSe)2 / Electrochemical | 3-(Methylselanyl)benzo[b]furan | nih.gov |
| Unsaturated Ketones | (RSe)2 / Electrochemical | Organoselenyl Dihydrofurans/Dihydropyrans | chim.it |
| Thiopropargyl Benzimidazoles | (RSe)2 / FeCl3 | 3-(Organoselenyl)imidazothiazines | capes.gov.br |
Direct Selenylation of C-H/C-C/C-N Bonds
This compound is utilized in the direct functionalization of C-H, C-C, and C-N bonds to introduce selenium moieties into organic molecules. These methods are atom-economical and avoid the need for pre-functionalized substrates. researchgate.net Visible-light photocatalysis has emerged as a powerful tool for these transformations, using diselenides as stable radical precursors. mdpi.com Under visible light irradiation, the Se-Se bond in this compound can undergo homolytic cleavage to produce methylseleno radicals (CH3Se•). mdpi.com
These radicals can then participate in various reactions. For example, the direct α-selenylation of ketones can be achieved by reacting them with a diselenide under visible light in the presence of an organocatalyst like pyrrolidine. mdpi.com Similarly, direct C(sp2)-H selenylation of heteroarenes and arenes has been reported. researchgate.netsmolecule.com For instance, this compound can react with arenes in the presence of an oxidant like ammonium (B1175870) peroxydisulfate (B1198043) to form aryl methyl selenides. smolecule.com The cleavage of C-N bonds in alkylpyridinium salts followed by reaction with diselenides under visible light also provides a route to asymmetric selenides. mdpi.com
Seleno- and Sulfur-Bifunctionalization of Alkenes/Alkynes
The simultaneous introduction of a selenium group and another functional group across a double or triple bond, known as bifunctionalization, is a powerful strategy for rapidly increasing molecular complexity. Diorganyl diselenides, including this compound, are key reagents in these transformations. mdpi.com These reactions can be promoted by various means, including photochemical and electrochemical methods. mdpi.comchim.it
Visible-light-induced bifunctionalization reactions often proceed via a radical mechanism. mdpi.com The diselenide is first cleaved into selenyl radicals, which add to the alkene or alkyne to form a radical intermediate. mdpi.com This intermediate is then trapped by another species to complete the bifunctionalization. A notable example is the multi-component cascade reaction involving a diselenide, an alkyne, and sulfur dioxide under visible light to generate β-sulfonylvinylsilanes. mdpi.com Electrophilic cyclization reactions also represent a form of bifunctionalization, where a carbon-selenium bond and a carbon-heteroatom bond are formed across an alkene. chim.it
Electrocatalytic Applications
The application of organoselenium compounds, particularly diselenides, in electrocatalysis has emerged as a sustainable and efficient strategy in synthetic chemistry. researchgate.netthieme-connect.comthieme-connect.de This approach leverages electrochemical methods to generate catalytically active selenium species, avoiding the need for harsh chemical oxidants or reductants and often proceeding under mild conditions. thieme-connect.comrsc.org While diaryl diselenides, such as diphenyl diselenide, are more extensively studied, this compound has also been employed in electrocatalytic transformations, participating in similar reaction pathways. rsc.orgacs.org
The core principle of diselenide-mediated electrocatalysis involves the electrochemical generation of a reactive selenium species from the diselenide precursor. researchgate.netacs.org This process can occur through either oxidation at the anode or reduction at the cathode.
Anodic Oxidation: At the anode, the diselenide (R-Se-Se-R) can be oxidized to a selenium cation (RSe⁺) or a selenium radical cation. researchgate.netthieme-connect.com This electrophilic species is highly reactive and can attack nucleophilic substrates, such as alkenes or alkynes, initiating a cascade of reactions like cyclization or functionalization. rsc.orgacs.org The diselenide catalyst is regenerated at the end of the chemical reaction sequence, completing the electrocatalytic cycle. thieme-connect.com
Cathodic Reduction: At the cathode, the diselenide can be reduced to form a selenium anion (RSe⁻) and a selenium radical. rsc.org These species can then participate in different synthetic pathways. For instance, the phenyl-selenium radical and anion have been proposed as key intermediates in the cyclization of olefinic carbonyls. rsc.org
Research has demonstrated the utility of this methodology in various organic syntheses. For example, electrochemical oxidative cascade cyclizations of olefinic carbonyls with diselenides have been developed to form C–O and C–Se bonds, yielding functionalized dihydrofurans and oxazolines. rsc.org While many studies focus on diaryl diselenides, it has been noted that these reactions are often well-tolerated with this compound. rsc.org
In one specific study on the electrochemical selenized reaction of N-arylbicyclo[1.1.0]butane-1-carboxamides, this compound was used to synthesize 3-(arylselanyl)spiro[cyclobutane-1,3′-indolin]-2′-one derivatives. However, it yielded a moderate 34% of the product, suggesting it was less efficient than various diaryl diselenides under the optimized conditions for that particular reaction. acs.org
The general mechanism for the anodic functionalization of alkenes catalyzed by diselenides involves the initial oxidation of the diselenide, which then reacts with the alkene. acs.org Subsequent electrochemical and chemical steps lead to the final functionalized product and the regeneration of the diselenide catalyst. acs.org
The table below summarizes the types of electrocatalytic reactions where dialkyl and diaryl diselenides are used as mediators, with specific mention of this compound's role.
| Electrocatalytic Reaction Type | Diselenide Catalyst | Substrate Class | Product Class | Role of this compound |
| Oxidative Cascade Cyclization | Diaryl and Dialkyl Diselenides | Olefinic Carbonyls | Dihydrofurans, Oxazolines | Tolerated as a catalyst |
| Selenized Spirocyclization | Diaryl and Dialkyl Diselenides | N-arylbicyclo[1.1.0]butane-1-carboxamides | Spiro[cyclobutane-1,3'-indolin]-2'-ones | Used as a reactant, moderate yield |
| Synthesis of 2,1-Benzoxazoles | Diphenyl Diselenide | o-nitrophenylacetylenes | 2,1-Benzoxazoles | Not explicitly reported, but analogous to diaryl diselenide catalysis |
| Anodic Allylic Functionalization | Diphenyl Diselenide | Alkenes | Allylic Esters, Allylic Amines | Not explicitly reported, but pathway is general for diselenides |
Spectroscopic Characterization and Structural Analysis
Advanced Spectroscopic Techniques for Dimethyl Diselenide
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, has been instrumental in characterizing the structural properties of this compound. aip.orgdntb.gov.ua Early studies of the vibrational spectra of this compound and its deuterated analog, this compound-d6, revealed a general simplicity in the spectra and a lack of coincidence between many IR and Raman frequencies. tandfonline.com This observation suggests that the molecule possesses a center of symmetry, pointing towards a skewed structure with C₂ symmetry rather than a cis (C₂ᵥ) or trans (C₂ₕ) conformation. aip.orgtandfonline.com
The fundamental vibrations, with the exception of the methyl torsions, have been assigned based on these spectroscopic studies and are supported by normal-coordinate analysis. aip.org The Se-Se stretching mode is a key vibrational signal, and in diselenides, it typically appears as a high-intensity band in the FT-Raman spectrum. researchgate.net The C-Se stretching vibrations are also characteristic and are observed in the 500-700 cm⁻¹ region of the Raman spectra. oup.com
A representative infrared spectrum of this compound is available, providing a characteristic fingerprint of the molecule. google.com The vibrational behavior of the CH₃SeSeCH₃ molecule has been studied across a wide range of the infrared region (4000–70 cm⁻¹) and Raman shifts (4000–50 cm⁻¹). aip.org
Table 1: Selected Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Method |
| Se-Se Stretch | ~280 | FT-Raman researchgate.net |
| C-Se Stretch | 588-602 | Raman oup.com |
Note: The exact frequencies can vary slightly depending on the experimental conditions and the phase (gas, liquid, or solid) of the sample.
Multinuclear NMR spectroscopy is a powerful tool for the structural elucidation of organoselenium compounds like this compound. rsc.org
¹H NMR: The proton NMR spectrum of this compound shows a single resonance for the equivalent methyl protons. nih.gov
¹³C NMR: Similarly, the ¹³C NMR spectrum exhibits a single signal corresponding to the two equivalent methyl carbons. nih.govchemicalbook.com
⁷⁷Se NMR: The ⁷⁷Se nucleus is NMR-active (spin I=1/2) and its chemical shift is highly sensitive to the electronic environment around the selenium atom. nih.govacs.org This makes ⁷⁷Se NMR particularly valuable for characterizing selenium compounds. cdnsciencepub.com The chemical shifts for diselenides are typically found in the range of 230-360 ppm relative to a standard reference like dimethyl selenide (B1212193). cdnsciencepub.com The ⁷⁷Se NMR spectrum of this compound provides a distinct signal that confirms the presence of the Se-Se bond. rsc.org Dimethyl selenide is often used as a primary reference for ⁷⁷Se chemical shifts, set at 0 ppm. nih.govcapes.gov.br
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (ppm) | Reference |
| ¹H | ~2.5 (Varies with solvent) | nih.gov |
| ¹³C | ~9.0 (Varies with solvent) | nih.gov |
| ⁷⁷Se | ~230-360 (Relative to (CH₃)₂Se) | cdnsciencepub.com |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. core.ac.ukchemicalbook.com Under electron ionization (EI+), this compound undergoes extensive fragmentation. core.ac.uk The mass spectrum shows the molecular ion peak (M⁺) and various fragment ions corresponding to the loss of methyl groups and selenium atoms. core.ac.ukresearcher.life
The fragmentation pattern can be complex due to the presence of multiple selenium isotopes. core.ac.uk High-resolution mass spectrometry can be used to resolve isobaric species and elucidate the exact elemental composition of the fragments. core.ac.uk The bond dissociation energies, which can be calculated using theoretical methods, help in understanding the fragmentation behavior. core.ac.uk Studies using inductively coupled plasma-tandem mass spectrometry (ICP-MS/MS) have also been employed to analyze this compound, where it can be detected as molecular ions or other Se-related ions. researcher.life
Table 3: Key Fragments in the Mass Spectrum of this compound (EI+)
| m/z (based on ⁸⁰Se) | Ion Formula |
| 188 | [CH₃SeSeCH₃]⁺ (Molecular Ion) |
| 173 | [SeSeCH₃]⁺ |
| 95 | [CH₃Se]⁺ |
| 80 | [Se]⁺ |
Note: The m/z values and relative abundances can vary depending on the mass spectrometer and ionization conditions.
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths and angles. While obtaining suitable crystals of the volatile this compound can be challenging, X-ray crystallography has been successfully applied to related and more complex diselenide compounds. rsc.orgresearchgate.nettandfonline.com For instance, the crystal structure of bis(4,6-dimethyl-2-pyrimidyl)diselenide has been determined, providing valuable data on the geometry of the C-Se-Se-C linkage. researchgate.net Such studies on analogous compounds reveal typical Se-Se bond lengths and C-Se-Se bond angles, which are crucial for validating and refining the structures derived from other spectroscopic methods and computational models. The Cambridge Structural Database contains crystal structure data for this compound. nih.gov
Photoelectron spectroscopy (PES) probes the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization. psi.ch This technique provides direct information about the energies of molecular orbitals. The photoelectron spectrum of this compound has been studied to understand its electronic energy levels. psi.chacs.org These experimental ionization energies can be compared with theoretical calculations to assign the character of the molecular orbitals. researchgate.netnih.gov PES studies, in conjunction with photoion coincidence spectroscopy, have also been used to investigate the energetics and dissociation pathways of this compound. psi.chacs.org
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry methods are essential for complementing experimental data and providing deeper insights into the structure, bonding, and reactivity of this compound. dtu.dkru.nlopenaccessjournals.com Quantum mechanical calculations, such as ab initio and density functional theory (DFT), are used to:
Predict Molecular Geometry: Calculations can determine the equilibrium geometry, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography or electron diffraction. researchgate.netnih.gov
Simulate Vibrational Spectra: Theoretical calculations can predict the vibrational frequencies and intensities of IR and Raman spectra. aip.org This aids in the assignment of experimental vibrational bands to specific molecular motions. researchgate.net
Calculate NMR Parameters: NMR chemical shifts and coupling constants can be computed, which helps in the interpretation of experimental NMR spectra. acs.org
Determine Electronic Properties: Theoretical methods provide information on molecular orbitals, ionization potentials, and electron affinities, which can be correlated with photoelectron spectroscopy data. researchgate.netnih.gov
Investigate Reaction Mechanisms: Computational chemistry can be used to map out potential energy surfaces for reactions involving this compound, identifying transition states and intermediates. researchgate.netnih.gov
These computational approaches have been applied to study various aspects of this compound, including its conformational properties, bond dissociation energies, and its reactions with other species. core.ac.ukresearchgate.netnih.gov The synergy between theoretical calculations and experimental spectroscopic data provides a comprehensive understanding of the chemical and physical properties of this compound.
Molecular Orbital (MO) Studies
Theoretical investigations of this compound have employed both semiempirical and ab initio molecular orbital (MO) methods to understand its electronic structure. aip.org Early studies utilized the Complete Neglect of Differential Overlap (CNDO/2) method for semiempirical calculations and the restricted Hartree-Fock (RHF) method with an augmented Slater-Type Orbital (STO-3G) basis set for ab initio studies. aip.org
In these studies, the total energy of the molecule was calculated as a function of specific internal coordinates, such as bond lengths, bond angles, and torsion angles. aip.orgscispace.com While the CNDO/2 method was used to explore the potential energy surface, it was found to greatly exaggerate the heights of the cis and trans torsional barriers for rotation around the Se-Se bond. aip.org More realistic values for these rotational barriers were obtained using the RHF method. aip.org
A key finding from MO theory is that the highest occupied molecular orbital (HOMO) in diselenides consists of two perpendicular (non-bonding) lone pairs on the selenium atoms. core.ac.uk The removal of an electron from the anti-bonding π–π* molecular orbital upon ionization leads to a planar radical cation, which explains the stability of the molecular ion observed in mass spectrometry. core.ac.uk
Ab Initio Calculations
Ab initio calculations have been crucial in determining the rotational barriers and conformational preferences of this compound. These calculations have been performed using various basis sets to achieve a balance between computational cost and accuracy. acs.org
One study employed an STO-3G and Dunning-Hay basis set for the carbon and hydrogen atoms, and a modified Lehn-Wipff-Demuynek basis set for the selenium atom ([12s,8p,2d] contracted to [6s,4p,2d]). acs.org These calculations focused on the total energy as a function of the torsion angle around the Se-Se bond, confirming that the most stable conformation is a gauche form with a torsion angle near ±90°. acs.org The cis barrier (at 0°) was calculated to be higher than the trans barrier (at 180°). acs.org
Another set of ab initio calculations at the Hartree-Fock level with the 3-21G basis set determined the minimum of the rotational potential energy function to be at a torsional angle of 85.64°. capes.gov.br These studies involved complete geometry optimization at each point along the potential energy surface to accurately determine the barrier heights. capes.gov.br The results from these calculations have been compared with experimental data and with similar calculations for the sulfur analog, dimethyl disulfide. acs.orgsci-hub.se
| Method/Basis Set | Calculated Parameter | Value | Reference |
|---|---|---|---|
| Hartree-Fock/3-21G | Minimum Energy Torsional Angle | 85.64° | capes.gov.br |
| Modified Lehn-Wipff-Demuynek for Se | Cis Torsional Barrier | Greater than trans barrier | acs.org |
Quantum Chemistry Calculations
More advanced quantum chemistry calculations have been applied to study the reaction mechanisms of this compound with various atmospheric species. For instance, the reactions with the OH radical have been investigated using Møller–Plesset (MP2) level for structure optimization and Gaussian-4 level for electronic energies. researchgate.net These calculations identified the formation of addition complexes, such as (CH₃)₂Se·OH, which act as intermediates. researchgate.net
Density functional theory (DFT) calculations, specifically using the B3LYP functional with a 6-311++G(p,d) basis set, have been used to predict vibrational frequencies for dimethyl selenide and related adducts. researchgate.net In studies of fragmentation behavior in mass spectrometry, DFT calculations (ub3lyp/6-311+G(2d)) were performed to obtain bond dissociation energies and molecular orbital information, which helped explain the observed stability of the molecular ion. core.ac.uk
Conformational Analysis
The conformation of this compound is characterized by the C-Se-Se-C dihedral angle. X-ray crystallography on related bulky diselenides has shown that steric hindrance can lead to significant deviations from the typical dihedral angles of 74-87°. cdnsciencepub.com For instance, in a highly crowded diselenide, the dihedral angle was found to be obtuse, a result of torsion around the Se-Se bond to relieve steric strain. cdnsciencepub.com
Solution-phase conformational analysis using Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed. mdpi.com For example, ⁷⁷Se NMR, using this compound as an external standard, is a valuable tool for studying the electronic environment of selenium in different molecules. mdpi.comcapes.gov.br These studies confirm that the molecular conformation can change significantly in response to factors like complexation with metal ions. mdpi.com
| Parameter | Typical Range/Value | Method of Determination | Reference |
|---|---|---|---|
| C-Se-Se-C Dihedral Angle | 74° - 87° | X-ray Crystallography | cdnsciencepub.com |
| Se-Se Bond Length | 2.285 - 2.33 Å | X-ray Crystallography | cdnsciencepub.com |
Atmospheric Reaction Modeling
Dimethyl selenide is the most abundant gaseous selenium compound in marine environments, making its atmospheric reactions highly significant. researchgate.net Theoretical modeling has been used to understand its fate in the atmosphere.
Ab initio calculations at the MP2/aug-cc-pVDZ level have been used to study the reactions of dimethyl selenide with molecular halogens (Cl₂, Br₂, I₂). nih.govacs.orgacs.org These studies show that the reactions proceed through the formation of a van der Waals adduct (DMSe:X₂) and a covalently bound intermediate (DMSeX₂), which can act as atmospheric reservoirs for halogens. nih.govacs.org
The reaction with chlorine atoms has been studied using B3LYP/6-311++G(2df,p)//B3LYP/6-311++G(d,p) level of theory. bbk.ac.uk This reaction is very fast, with a calculated rate coefficient of (5.0±1.4)×10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.netresearchgate.net The dominant pathway is the addition of a Cl atom to the selenium atom, forming a CH₃Se(Cl)CH₃ adduct. bbk.ac.uk The atmospheric lifetime of dimethyl selenide is short, on the order of hours to days, due to its rapid oxidation by species like OH radicals, ozone, and Cl atoms. researchgate.netnih.govcopernicus.org Oxidation by OH and O₃ can lead to the formation of secondary organic aerosols (SOA). nih.gov
| Reactant | Key Intermediate/Product | Computational Method | Significance | Reference |
|---|---|---|---|---|
| Cl₂, Br₂, I₂ | DMSe:X₂, DMSeX₂ | MP2/aug-cc-pVDZ | Intermediates can be reservoirs of halogens. | nih.govacs.org |
| Cl atom | CH₃Se(Cl)CH₃ adduct | B3LYP/6-311++G(2df,p) | Very fast reaction, important atmospheric loss process. | bbk.ac.uk |
| OH, O₃ | Secondary Organic Aerosol (SOA) | Experimental/Chamber Studies | Contributes to atmospheric particle formation. | nih.gov |
Biological Activities and Mechanisms
Cellular and Molecular Interactions
Dimethyl diselenide's interactions within a biological system are complex, leading to a cascade of events that influence cell fate and function. These interactions are primarily initiated by its metabolic conversion to methylselenol, which then interacts with various cellular components.
Exposure to this compound has been shown to induce endoplasmic reticulum (ER) stress. mdpi.com This is evidenced by the increased expression of the ER chaperone protein Kar2p in the model organism Saccharomyces cerevisiae. mdpi.com The ER is a critical organelle for protein folding and modification, and the accumulation of unfolded or misfolded proteins triggers a cellular stress response known as the Unfolded Protein Response (UPR). mdpi.com
Research indicates that DMDS impairs the maturation of newly synthesized proteins within the ER, such as carboxypeptidase Y, leading to their misfolding. mdpi.com The underlying mechanism appears to be the generation of a reductive stress within the ER. This is a paradoxical finding, as DMDS itself is an oxidized compound. mdpi.com The proposed mechanism involves the intracellular reduction of DMDS to methylselenol (MeSeH), which can then diffuse into the ER and alter the redox balance, thereby inhibiting the formation of disulfide bonds essential for proper protein folding. mdpi.com
| Key Finding | Organism/Model | Implication |
| Increased expression of ER chaperone Kar2p | Saccharomyces cerevisiae | Indicates activation of the ER stress response. |
| Impaired maturation of carboxypeptidase Y | Saccharomyces cerevisiae | Suggests disruption of protein folding in the ER. |
| Generation of a reductive stress in the ER | Saccharomyces cerevisiae | Disturbance of redox homeostasis, leading to protein misfolding. |
The data in this table is based on research findings and illustrates the key cellular responses to this compound exposure.
A significant consequence of this compound exposure, particularly in yeast models, is the induction of toxic protein aggregation. nih.gov This phenomenon is directly linked to the metabolism of DMDS to methylselenol. nih.gov In Saccharomyces cerevisiae, methylselenol is further metabolized to selenomethionine (B1662878). nih.gov
This selenomethionine can then be converted to selenocysteine (B57510), which is subsequently misincorporated into newly synthesized proteins in place of cysteine. nih.gov The presence of selenocysteine can disrupt protein structure and lead to misfolding and the formation of toxic protein aggregates. nih.gov This mechanism of toxicity is particularly relevant in yeast, which possesses the necessary enzymatic machinery for this metabolic conversion. nih.gov
The induction of ER stress by this compound directly activates the Unfolded Protein Response (UPR) signaling pathway. mdpi.com This is a crucial cellular mechanism that aims to restore protein homeostasis but can trigger apoptosis if the stress is prolonged or severe. mdpi.com Studies in yeast have shown that mutant strains unable to activate the UPR are hypersensitive to DMDS precursors. mdpi.com
Interestingly, exposure to DMDS does not appear to significantly affect oxidative stress response pathways that are typically activated by reactive oxygen species. mdpi.com However, metabolites of related organoselenium compounds have been shown to activate the p53 signaling pathway in response to DNA damage, suggesting that the broader metabolic products of this compound could have complex effects on various signaling cascades. nih.gov
This compound, through its metabolite methylselenol, directly impacts protein folding by creating a reductive environment within the endoplasmic reticulum. mdpi.com This reductive stress interferes with the formation of disulfide bonds, which are critical for the stability and native conformation of many secreted and membrane-bound proteins. mdpi.com The compound has been observed to induce the expression of the ER oxidoreductase Ero1p while simultaneously reducing its regulatory disulfide bonds, further highlighting its disruptive effect on oxidative protein folding. mdpi.com
In a broader context, diselenide bonds themselves have been explored as substitutes for disulfide bonds in proteins. nih.govnih.gov These studies have shown that diselenide crosslinks can, in some cases, enhance the rate and efficiency of protein folding by reducing the complexity of folding pathways. nih.govnih.gov This suggests that while the metabolic products of this compound disrupt the natural disulfide bond formation, the diselenide moiety itself has unique chemical properties that can influence protein structure and stability. nih.govnih.gov
Redox Modulation and Antioxidant/Pro-oxidant Paradox
The biological effects of this compound are intricately linked to its ability to modulate the cellular redox environment. This modulation can lead to seemingly contradictory outcomes, acting as either an antioxidant or a pro-oxidant depending on the specific context.
Upon entering the cell, this compound is readily reduced to two molecules of methylselenol (CH₃SeH) through both non-enzymatic and enzymatic reactions involving cellular reductants like glutathione (B108866). mdpi.comnih.gov Methylselenol is a highly reactive and pivotal metabolite that is believed to be responsible for many of the biological activities attributed to its precursors. nih.gov
Methylselenol is a key player in the antioxidant/pro-oxidant paradox of selenium compounds. mdpi.comnih.gov At low concentrations, it can exhibit antioxidant properties by participating in redox cycles that neutralize reactive oxygen species. mdpi.com However, at higher concentrations, its reactivity can lead to pro-oxidant effects, including the generation of superoxide (B77818) radicals and subsequent oxidative stress. nih.gov The ultimate effect depends on the cellular redox state and the availability of other thiols and redox-active molecules. mdpi.com The metabolism of methylselenol can also lead to the formation of other selenium species, further contributing to the complex redox chemistry of this compound in biological systems. osti.govrsc.org
| Metabolite | Precursor | Key Role |
| Methylselenol | This compound | Primary reactive metabolite responsible for redox modulation and downstream biological effects. |
| Selenomethionine | Methylselenol (in yeast) | Intermediate leading to misincorporation into proteins and toxic aggregation. |
This table outlines the key metabolic products of this compound and their primary roles in its biological activity.
Interaction with Glutathione (GSH) and Thiol Redox Pairs
This compound participates in critical redox reactions with endogenous thiols, most notably glutathione (GSH), which is the most abundant non-protein thiol in cells. This interaction is fundamental to its biological activities. The reaction between this compound and thiols like GSH can produce methylselenol (CH₃SeH), a key reactive metabolite. This process is a form of redox cycling, where the selenium compound and the thiol undergo repeated oxidation and reduction. mdpi.com
The thiol group of cysteine residues in glutathione and proteins is central to these exchanges. nih.gov The efficiency and direction of this reaction can be influenced by the specific redox potentials of the interacting thiol/disulfide and selenol/diselenide pairs. nih.govfrontiersin.org However, the interaction is complex; some studies suggest that under certain conditions, the reduction of the diselenide bridge by glutathione may not be highly efficient, indicating that the cellular environment plays a crucial role in modulating this reactivity. mtak.hu
Glutathione Peroxidase (GPx)-like Activity Mimicry
One of the most well-documented biological activities of this compound and other simple organoselenium compounds is their ability to mimic the function of the essential selenoenzyme, glutathione peroxidase (GPx). tmrjournals.comnih.gov This mimetic activity enables them to act as antioxidants by catalyzing the reduction of damaging reactive oxygen species like hydrogen peroxide (H₂O₂) and organic hydroperoxides. tmrjournals.comiitb.ac.innih.gov
The catalytic mechanism closely mirrors that of the native GPx enzyme and proceeds through a defined cycle. iitb.ac.innih.govresearchgate.net
| Step | Reactants | Products | Description |
| 1 | Diselenide (R-Se-Se-R) + 2 GSH | 2 Selenol (R-SeH) + GSSG | The diselenide is first reduced by two molecules of glutathione to form the active selenol species. |
| 2 | Selenol (R-SeH) + Peroxide (R'-OOH) | Selenenic Acid (R-SeOH) + Water/Alcohol | The selenol reduces the peroxide, becoming oxidized to a selenenic acid intermediate. tmrjournals.comiitb.ac.in |
| 3 | Selenenic Acid (R-SeOH) + GSH | Selenenyl Sulfide (B99878) (R-Se-SG) + H₂O | The selenenic acid reacts with a molecule of GSH to form a mixed selenenyl sulfide. tmrjournals.comiitb.ac.in |
| 4 | Selenenyl Sulfide (R-Se-SG) + GSH | Selenol (R-SeH) + GSSG | The selenenyl sulfide is reduced by a second GSH molecule, regenerating the active selenol and producing oxidized glutathione (GSSG). iitb.ac.in |
This catalytic cycle allows a small amount of the selenium compound to detoxify a large number of peroxide molecules, forming the basis of its antioxidant and chemopreventive effects. tmrjournals.comnih.gov
Thioredoxin Reductase (TrxR) Substrate Activity
Beyond the glutathione system, diselenides can also interact with the thioredoxin (Trx) system, another crucial cellular antioxidant pathway. The key enzyme in this system, thioredoxin reductase (TrxR), is itself a selenoprotein responsible for maintaining the reduced state of thioredoxin. mtak.hu Some diselenide compounds, such as selenocystine, have been shown to increase the activity of TrxR. mtak.hu
Mammalian TrxR possesses a unique C-terminal active site containing a selenocysteine residue that forms a selenylsulfide bond during its catalytic cycle, demonstrating the enzyme's intrinsic ability to process such chemical moieties. nih.gov Given the broad substrate specificity of TrxR, it is plausible that it can reduce simple diselenides like this compound, although this specific interaction remains an active area of investigation. nih.gov
Generation of Reactive Species
In a seeming paradox to its antioxidant GPx-like activity, this compound can also function as a pro-oxidant, generating reactive oxygen species (ROS). This activity is particularly relevant to its anticancer mechanisms. The cytotoxic effects of many selenium compounds are attributed to their ability to undergo redox cycling with cellular thiols, which, in the presence of oxygen, can produce ROS. mdpi.com
Specifically, research has demonstrated that this compound, when reacting with glutathione, generates superoxide radicals (O₂⁻). This production of ROS can overwhelm the antioxidant capacity of a cell, leading to a state of oxidative stress. The resulting damage to DNA, proteins, and lipids can trigger cell cycle arrest and apoptosis, or programmed cell death. mdpi.com This pro-oxidant function is believed to be a critical component of the anticarcinogenic activity of methylated selenium metabolites.
Therapeutic and Pharmacological Research
Anticancer and Antiproliferative Properties
This compound, a naturally occurring organoselenium compound, has garnered significant interest for its potential therapeutic applications, particularly in oncology. nih.gov Redox-active selenium compounds have demonstrated notable anticancer and antiproliferative effects in numerous preclinical studies. mdpi.comnih.gov A key advantage of organic selenium compounds like this compound is their generally lower toxicity profile compared to inorganic selenium forms, making them more attractive for therapeutic development. nih.gov
The antiproliferative action of diselenides has been observed across a range of human cancer cell lines. nih.govsemanticscholar.org A central hypothesis for their selective action against cancer cells is the inherent difference in redox biology between cancerous and normal cells. Cancer cells often exhibit higher metabolic rates, leading to increased basal levels of ROS and a compromised antioxidant system, making them more susceptible to further oxidative insults induced by redox-active agents like this compound. semanticscholar.org
Mechanisms of Cytotoxicity
The cytotoxic mechanisms of this compound against cancer cells are complex and multifactorial, primarily revolving around the modulation of cellular redox homeostasis.
| Mechanism | Description | Key Cellular Effects |
| Induction of Oxidative Stress | A primary mechanism involves the generation of ROS, such as superoxide, through reactions with intracellular thiols. mdpi.com | This disrupts the delicate redox balance within cancer cells, causing damage to critical biomolecules. |
| Apoptosis Induction | The accumulation of ROS and subsequent oxidative damage can activate intrinsic and extrinsic apoptotic pathways. mdpi.com | Triggers programmed cell death, a desirable outcome in cancer therapy. This can be mediated by DNA damage and the activation of pro-apoptotic signaling cascades. mdpi.comnih.gov |
| Protein Misfolding and ER Stress | The key metabolite, methylselenol, can directly interact with cysteine residues in proteins, disrupting their structure and function. mdpi.com | This can lead to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), inducing ER stress and ultimately contributing to apoptosis. mdpi.com |
| Mitochondrial Dysfunction | Diselenide compounds can compromise the integrity and function of mitochondria, the cell's primary energy producers. nih.gov | Disruption of the mitochondrial membrane potential is a critical step in the initiation of the apoptotic cascade. nih.gov |
These interconnected mechanisms highlight the ability of this compound to selectively target and eliminate cancer cells by exploiting their unique metabolic and redox characteristics.
Role in Cell Cycle Perturbation and Apoptosis
The cytotoxic effects of selenium compounds are often linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. Methylselenol (MeSeH), a key metabolite derived from compounds like this compound, is considered crucial for these anticancer properties. mdpi.com The mechanisms are believed to involve the production of reactive oxygen species (ROS) through the redox cycling of these selenium compounds with thiols and oxygen. mdpi.com This process can lead to DNA damage and oxidative stress, ultimately triggering cell cycle arrest and apoptosis. mdpi.com
In cancer cells, selenium-induced apoptosis can be suppressed by antioxidants and is often dependent on the p53 tumor suppressor protein. nih.gov Studies have shown that selenium compounds can induce apoptosis through both the intrinsic (mitochondria-dependent) and extrinsic (death receptor-dependent) pathways. researchgate.net For instance, some selenium-enriched compounds have been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases 9 and 3, which are key executioners of apoptosis. nih.gov The activation of these caspases initiates a cascade that leads to the characteristic biochemical and morphological changes of apoptosis, including cell contraction, chromatin condensation, and nuclear fragmentation. nih.gov Furthermore, selenium compounds can arrest the cell cycle at various phases, such as the S and G2/M phases, preventing cancer cell proliferation. nih.gov
| Cellular Process | Effect of this compound Metabolites | Associated Mechanisms |
| Apoptosis | Induction in cancer cells | ROS generation, p53 activation, disruption of mitochondrial membrane potential, caspase activation mdpi.comnih.gov |
| Cell Cycle | Arrest at S and G2/M phases | Prevention of DNA replication and cell division nih.gov |
Antimicrobial and Antifungal Activities
Organoselenium compounds, including diselenides, have demonstrated notable antimicrobial and antifungal properties. Diphenyl diselenide, a related compound, has shown activity against various fungal species, including Fusarium spp., Candida spp., Cryptococcus spp., and Aspergillus spp. doi.orgnih.gov The antimicrobial action of diselenides is thought to stem from their pro-oxidant activity, where they catalyze the formation of superoxide radicals that can inhibit the attachment of microorganisms to surfaces and disrupt biofilm formation. nih.gov
Studies have explored the efficacy of diselenides against bacteria and fungi involved in wound infections, such as Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pyogenes, Pseudomonas aeruginosa, and Candida albicans. nih.gov Certain substituted diphenyl diselenides have shown considerable antibacterial activity against Gram-positive bacteria and were effective in both inhibiting the formation of and dispersing established biofilms of C. albicans. nih.gov The antifungal potential of compounds like diphenyl diselenide and ebselen (B1671040) is significant enough that they have been investigated in combination with standard antifungal agents to enhance efficacy. doi.org
| Microorganism Type | Examples of Susceptible Species | Observed Effect |
| Fungi | Fusarium spp., Candida albicans, Trichophyton mentagrophytes | Inhibition of growth, biofilm disruption doi.orgnih.govnih.gov |
| Bacteria (Gram-positive) | Staphylococcus aureus, Staphylococcus epidermidis | Inhibition of growth, antibiofilm activity nih.gov |
| Bacteria (Gram-negative) | Pseudomonas aeruginosa | Moderate antibiofilm activity nih.gov |
Anti-inflammatory and Antinociceptive Properties
Diselenides have been investigated for their potential to alleviate inflammation and pain (nociception). Diphenyl diselenide, for example, has demonstrated significant anti-inflammatory and antinociceptive activity in various animal models. nih.govresearchgate.net Its effects were found to be superior to those of ebselen, another well-studied organoselenium compound. nih.gov The mechanisms underlying these properties are linked to the antioxidant capabilities of organoselenium compounds. researchgate.net
Research indicates that the antinociceptive effect of 2,2`-dipyridyl diselenide involves both peripheral and central actions. mdpi.com This compound was shown to reduce paw and ear edema in mice and its pain-relieving effects were associated with a reduction in inducible nitric oxide synthase (iNOS), nuclear factor-kappa B (NF-κB), and c-Jun N-terminal kinase (JNK) phosphorylation in the spinal cord. mdpi.com Similarly, diphenyl diselenide has been shown to produce dose-dependent antinociception in models of chemical- and heat-induced pain. [8, 20]
| Biological Property | Model/Test | Key Findings |
| Anti-inflammatory | Carrageenan-induced paw edema, Croton oil-induced ear edema | Reduction of edema [1, 8] |
| Antinociceptive (Pain relief) | Formalin test, Tail-flick test, Acetic acid-induced writhing | Dose-dependent reduction in pain response [1, 8, 20] |
| Mechanism of Action | Molecular analysis of spinal cord tissue | Reduction of iNOS, NF-κB, and JNK phosphorylation mdpi.com |
Antiviral Activities
The antiviral potential of organoselenium compounds has attracted scientific interest. The presence of selenium is considered crucial for the antiviral properties of certain benzisoselenazol-3(2H)-ones and their corresponding diselenides, as sulfur-containing analogues were found to be inactive. researchgate.net Diselenides have exhibited high antiviral activity, which is hypothesized to be due to their reaction with biologically important thiols. researchgate.net
Diphenyl diselenide has shown efficacy against viruses such as herpes simplex virus 2 (HSV-2) and bovine alphaherpesvirus 2. More recently, research has suggested that atmospheric this compound may play a role in reducing mortality from COVID-19. nih.gov This is potentially linked to its ability to strongly induce Nuclear factor erythroid 2-related factor 2 (Nrf2), which provides cytoprotection against the hyperinflammatory response associated with severe viral infections. nih.gov Furthermore, heme oxygenase 1, which is upregulated by Nrf2, exerts antiviral effects against several viruses. nih.gov Both ebselen and diphenyl diselenide have been shown to inhibit the replication of SARS-CoV-2 in cell models.
| Virus | Compound Type | Observed Effect/Proposed Mechanism |
| SARS-CoV-2 | This compound, Diphenyl diselenide | Inhibition of replication; Potential reduction in mortality via Nrf2 induction [2, 11] |
| Herpes Simplex Virus 2 (HSV-2) | Diphenyl diselenide | Antiviral action in vitro, reduction of inflammation in vivo |
| Encephalomyocarditis virus (EMCV) | Various diselenides | Virucidal activity researchgate.net |
| Human Herpes Virus type 1 (HHV-1) | Various diselenides | Virucidal activity researchgate.net |
Neuroprotective Effects
Organoselenium compounds have demonstrated protective effects on the nervous system. Diphenyl diselenide has been shown to protect against methylmercury-induced brain toxicity by counteracting the inhibition of mitochondrial enzymes, reducing oxidative stress markers, and restoring levels of brain-derived neurotrophic factor (BDNF). nih.gov In experimental models of stroke, it prevented mitochondrial damage in the hippocampus and cortex by reducing reactive oxygen species production and maintaining the mitochondrial redox balance. researchgate.net
The neuroprotective properties of diphenyl diselenide are also linked to the inhibition of microglia-mediated neuroinflammation. In models of amyotrophic lateral sclerosis (ALS), it improved motor deficits, prolonged survival, and reduced motor neuron loss by inactivating microglia through the inhibition of the NF-κB pathway and NLRP3 inflammasome activation. More complex organoselenium compounds incorporating a benzofuran (B130515) core have also shown promise in Alzheimer's disease models by modulating neuroinflammation, oxidative stress, and synaptic dysfunction. These compounds were found to decrease inflammatory markers like NF-κB and interleukin-6 while increasing neuroprotective factors such as BDNF and NRF2.
| Neurological Condition Model | Compound | Neuroprotective Mechanism |
| Methylmercury Toxicity | Diphenyl diselenide | Reduction of oxidative stress, restoration of mitochondrial function and BDNF levels nih.gov |
| Stroke (Ischemia/Reperfusion) | Diphenyl diselenide | Maintenance of mitochondrial redox balance, reduction of ROS researchgate.net |
| Amyotrophic Lateral Sclerosis (ALS) | Diphenyl diselenide | Inhibition of microglia-mediated neuroinflammation via NF-κB pathway |
| Alzheimer's Disease | Benzofuran-containing organoselenium | Modulation of oxidative stress, neuroinflammation, and synaptic function; increase in BDNF and NRF2 |
Selenium Metabolism and Detoxification Pathways
Role in Selenium Homeostasis
Selenium homeostasis is critical for health, with selenoproteins playing a key role in redox regulation and immune function. The metabolism of selenium depends on its chemical form. In non-accumulating plants, selenium is metabolized to the volatile compound dimethyl selenide (B1212193). nih.gov However, in plants that accumulate selenium, selenocysteine can be bi-methylated to form this compound. nih.gov
In animals, nutritional selenium sources are converted into an intermediate, selenide, which is used for synthesizing essential selenoproteins. Excess selenium is metabolized into methylated forms for excretion. Methylselenol is a key intermediate that leads to excretory metabolites like dimethyl selenide and trimethylselenonium (B1202040). The body maintains selenium balance primarily through reserves of selenomethionine in the liver and kidney, which can be utilized for selenoprotein synthesis when dietary intake is low. nih.gov Volatile compounds like this compound are present in the atmosphere and can be formed through the biomethylation of selenium. [7, 19]
Biomethylation Processes
Biomethylation of selenium is a significant metabolic pathway observed in various organisms, including bacteria, fungi, and animals. This process involves the enzymatic addition of methyl groups to inorganic selenium compounds, transforming them into volatile and generally less toxic organic forms. nih.govpreprints.org This transformation is widely considered a detoxification mechanism, as it converts reactive selenium species into more stable and excretable metabolites. preprints.org
The biomethylation of selenium typically proceeds through a stepwise pathway. Inorganic forms of selenium, such as selenite (B80905) and selenate (B1209512), are first reduced to hydrogen selenide (H₂Se). preprints.org This intermediate is then sequentially methylated. The process is generally understood to follow these steps:
Formation of Hydrogen Selenide: Selenate or selenite is reduced to hydrogen selenide.
First Methylation: Hydrogen selenide is methylated to form methaneselenol (B1239778) (CH₃SeH).
Second Methylation: Methaneselenol is further methylated to produce dimethyl selenide ((CH₃)₂Se). taylorandfrancis.com
Formation of Other Methylated Species: Subsequent reactions can lead to the formation of other methylated compounds, including this compound ((CH₃)₂Se₂) and the trimethylselenonium ion ((CH₃)₃Se⁺). nih.govresearchgate.net
Microorganisms in environments like soil and sewage sludge play a crucial role in the environmental cycling of selenium by converting inorganic selenium compounds into volatile methylated species, including dimethyl selenide and this compound. nih.govcapes.gov.br The production of these volatile compounds facilitates the removal of selenium from contaminated soils and waters. researchgate.net While dimethyl selenide is a major product of this pathway, this compound is also a significant metabolite, particularly in certain microbial species. brte.org
Enzymes Involved in Selenium Metabolism (e.g., Dimethyl Selenide Methyltransferase)
The biomethylation of selenium is catalyzed by a specific class of enzymes known as methyltransferases. These enzymes facilitate the transfer of a methyl group, typically from a donor molecule like S-adenosyl-L-methionine (SAM), to the selenium substrate. preprints.org Several methyltransferases involved in selenium metabolism have been identified in various organisms.
One key group of enzymes is the S-adenosyl-L-methionine (SAM)-dependent methyltransferases . These enzymes are crucial for catalyzing the methylation of the hydrogen selenide intermediate, leading to the formation of monomethylselenide, dimethylselenide, and other methylated forms. preprints.org
Specific enzymes identified to be involved in the synthesis of dimethylated selenium compounds include:
Thiopurine S-methyltransferase (TPMT): In bacteria, this enzyme has been shown to methylate selenite, leading to the production of dimethylselenide and dimethyldiselenide. researchgate.net This pathway is considered a key mechanism for selenium detoxification in these microorganisms. researchgate.net
mdsN Gene Product: A novel gene, designated mdsN, was identified in the bacterium Stutzerimonas stutzeri NT-I. This gene encodes a class I SAM-dependent methyltransferase that is specifically involved in the synthesis of this compound from selenite. brte.org When this gene was introduced into E. coli, the recombinant bacteria gained the ability to produce significant amounts of this compound. brte.org
Indolethylamine N-methyltransferase (INMT): Human INMT is another enzyme that has been evaluated for its ability to methylate selenium compounds, contributing to the metabolic pathway for detoxification and excretion of excess selenium. researchgate.net
While some enzymes are involved in the synthesis of methylated selenium compounds, others participate in their degradation. For instance, in the archaeon Methanococcus voltae, a set of genes, including those for a corrinoid protein and putative methyltransferases (sdmA, sdmC), are induced under selenium deprivation and are involved in the demethylation of dimethylselenide, likely to liberate selenium for cellular use. nih.gov
The following table summarizes key enzymes involved in the metabolism of dimethylated selenium compounds.
| Enzyme/Gene Product | Organism/Source | Function | End Products |
| Thiopurine S-methyltransferase (TPMT) | Bacteria (e.g., Pseudomonas syringae) | Methylation of selenite and (methyl)selenocysteine | Dimethyl selenide, this compound |
| mdsN Gene Product | Stutzerimonas stutzeri NT-I | Methylation of selenite | This compound |
| Indolethylamine N-methyltransferase (INMT) | Human | Selenium methylation | Methylated selenium species |
| SdmA, SdmC | Methanococcus voltae | Demethylation of dimethylselenide | Selenium liberation |
Environmental Occurrence and Biogeochemical Cycling
Natural Occurrence and Sources
Dimethyl diselenide is primarily a product of biological processes, occurring naturally due to the biomethylation of selenium by microorganisms ontosight.ainih.govasm.orgosti.govasm.orgresearchgate.netwikipedia.org. It is found in trace amounts in anaerobic environments and the atmosphere wikipedia.org. Its volatility contributes to its presence in the atmosphere, making it a significant factor in the global selenium cycle ontosight.aitaylorfrancis.com. Beyond microbial sources, natural inputs of selenium into the environment, such as the weathering of selenium-containing rocks and volcanic eruptions, can also indirectly lead to the formation of organoselenium compounds like DMDS cdc.gov. Furthermore, DMDS has been detected in certain plant species, notably in onion-family vegetables and garlic nih.govnih.gov.
Microbial Production and Transformations
Microorganisms, including various species of bacteria and fungi, are central to the production and transformation of DMDS ontosight.ainih.govasm.orgosti.govasm.orgresearchgate.netwikipedia.orgfrontiersin.orgoup.com. These microbes utilize selenium compounds in their metabolic processes, often as a detoxification mechanism. By methylating inorganic selenium species such as selenate (B1209512) (SeO₄²⁻) and selenite (B80905) (SeO₃²⁻), and organic selenium forms like selenomethionine (B1662878) and selenocysteine (B57510), microorganisms convert them into volatile compounds, including DMDS nih.govasm.orgosti.govasm.orgfrontiersin.org. This methylation process transforms potentially toxic selenium forms into less toxic, volatile substances that can be released into the atmosphere asm.orgfrontiersin.orgoup.com. Specific microbial genera, such as Corynebacterium and Pseudomonas, have been identified as capable of producing DMDS from various selenium substrates nih.govosti.govasm.orgnih.gov. Soil enrichments have also demonstrated the conversion of trimethylselenonium (B1202040) to DMDS nih.govosti.gov.
Atmospheric Fate and Degradation
Once released into the atmosphere, DMDS is subject to various chemical transformation processes that determine its persistence and fate.
Gas-phase Reactions with Atmospheric Radicals and Oxidants
This compound is reactive in the atmosphere, undergoing degradation primarily through gas-phase reactions with hydroxyl radicals (OH), ozone (O₃), and halogen atoms (e.g., chlorine) researchgate.netresearchgate.netresearchgate.netnih.gov. These reactions contribute to its relatively short atmospheric lifetime, estimated to be between 5 minutes and approximately 6 hours researchgate.netresearchgate.net.
Reaction with Hydroxyl Radicals (OH): The reaction between DMDS and OH radicals is a significant atmospheric removal pathway. Theoretical studies suggest this reaction leads to the formation of dimethyl selenoxide (DMSeO), which can be further oxidized researchgate.nethal.science.
Reaction with Ozone (O₃): The ozonolysis of DMDS is another important atmospheric degradation process. Studies have determined the rate constant for this reaction to be (2.6 ± 0.9) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ at 27 ± 1 °C, with an activation energy of 56 ± 5 kJ mol⁻¹ nih.gov. At an ozone concentration of 20 parts per billion by volume (ppbv), the atmospheric lifetime of DMDS due to ozonolysis is estimated to be around 22 hours nih.gov. This reaction yields methylselinic acid as a product nih.gov.
Reaction with Halogens: DMDS also reacts with molecular halogens such as chlorine (Cl₂), bromine (Br₂), and iodine (I₂). The gas-phase reaction between DMDS and chlorine atoms has a determined second-order rate coefficient of (5.0 ± 1.4) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ researchgate.netresearchgate.netresearchgate.net. These reactions proceed via intermediate adducts and can lead to the formation of products like methylselenenyl halides and hydrogen halides researchgate.net.
Photolysis and Hydrolysis
This compound can also be degraded through photolysis, the breakdown induced by light researchgate.netmdpi.comresearchgate.netcaltech.edu. For instance, KrF laser-induced photolysis of DMDS results in the cleavage of carbon-selenium bonds, producing ethane (B1197151) and a reactive smog that can deposit as selenium films mdpi.comresearchgate.net. Hydrolysis, particularly upon contact with atmospheric moisture, is another pathway that can contribute to DMDS transformation mdpi.comresearchgate.netcaltech.edu.
Role in Selenium Biogeochemical Cycle
This compound plays a crucial role in the global selenium biogeochemical cycle by facilitating the transfer of selenium from terrestrial and aquatic environments to the atmosphere ontosight.airesearchgate.nettaylorfrancis.comfrontiersin.org. Its high volatility makes it a significant contributor to selenium mobility in the environment taylorfrancis.com. By volatilizing selenium from soils and water bodies, DMDS influences the distribution and availability of this essential trace element across different environmental compartments ontosight.airesearchgate.nettaylorfrancis.com. This process represents a key pathway for selenium's return to the atmosphere, from where it can be redistributed globally through atmospheric transport and subsequent deposition asm.orgresearchgate.net. Atmospheric oxidation products of DMDS can also serve as tracers for methylated selenium compounds in the atmosphere nih.gov.
Analytical Methodologies for Dimethyl Diselenide
Chromatographic Techniques
Chromatographic techniques are fundamental for the separation and quantification of Dimethyl Diselenide (DMDS) from complex matrices. These methods leverage the differential partitioning of DMDS between a stationary phase and a mobile phase to achieve separation from other volatile selenium compounds and matrix components.
Gas Chromatography (GC) with Various Detectors
Gas chromatography is a premier technique for the analysis of volatile compounds like this compound. The choice of detector is critical and influences the sensitivity and selectivity of the analysis.
Atomic Absorption (AA) and Atomic Emission Detection (AED): Early methods coupled GC with an atomic absorption detector for the determination of Dimethyl Selenide (B1212193) and this compound. acs.org More advanced systems utilize microwave-induced plasma atomic emission spectrometry (AED) for detection. nih.gov In one application, DMDS was determined in plant and water samples by capillary GC-AED. nih.gov The analytes were preconcentrated using a purge-and-trap system and detected by monitoring the selenium emission line at 196 nm. nih.gov This method demonstrated high linearity, with correlation coefficients of 0.9999 for DMDS. nih.gov The detection limit for DMDS in water was found to be 1.1 ng/L, and for plant materials, it was 0.4 ng/g. nih.gov
Mass Spectrometry (MS): The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) provides high sensitivity and specificity, allowing for the definitive identification of volatile selenium species. For instance, headspace hollow fiber protected liquid-phase microextraction combined with capillary GC-MS has been used for the determination of volatile organic selenium compounds, including this compound, in environmental and biological samples. nih.gov
Photoionization Detector (PID): A simple and sensitive method for determining this compound involves a gas chromatograph equipped with a photoionization detector (PID). unl.edunih.gov This approach allows for the direct injection of DMDS without the need for derivatization. unl.edunih.gov The PID has shown significantly greater sensitivity for DMDS compared to a flame ionization detector (FID), being 4 to 20 times more sensitive. unl.edunih.gov The detection limit for DMDS using this method is approximately 150 pg (0.80 pmol). unl.edunih.gov
Table 1: Performance of GC Detectors for this compound Analysis
| Detector | Sample Matrix | Detection Limit | Key Findings | Reference |
|---|---|---|---|---|
| Atomic Emission Detection (AED) | Water | 1.1 ng/L | High linearity (r² = 0.9999) and element-specific detection. | nih.gov |
| Atomic Emission Detection (AED) | Plant Materials | 0.4 ng/g | Effective for solid samples after ultrasonic leaching. | nih.gov |
| Photoionization Detector (PID) | Liquid and Headspace | 150 pg (0.80 pmol) | 4-20 times more sensitive than FID; no derivatization required. | unl.edunih.gov |
High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a powerful technique for the speciation of selenium compounds, including the volatile species this compound. nih.gov This method combines the separation capabilities of HPLC with the high sensitivity and elemental specificity of ICP-MS.
A method was developed for the simple and fast analysis of Dimethyl Selenide and this compound in biological samples using HPLC-ICP-MS. nih.gov The separation was achieved on a short reversed-phase column with a mobile phase containing 40% methanol. nih.gov Detection was performed using a dynamic reaction cell ICP-MS monitoring the ⁸⁰Se isotope. nih.gov This method yielded a detection limit of 8 nM for DMDS (equivalent to 0.6 µg Se/L) and demonstrated a linear signal-concentration relationship in the 0.1-1 µM range with a precision better than 3%. nih.gov The technique was successfully applied to analyze samples from cancer cell lines. nih.gov While reversed-phase HPLC-ICP-MS is widely used for major urinary selenium metabolites, non-polar species like DMDS can present analytical challenges due to enhanced signals and long retention times on these columns. researchgate.net
Mass Spectrometry-Based Methods
Mass spectrometry-based methods offer direct and often real-time analysis of volatile compounds like this compound, providing significant advantages for specific applications.
Membrane Inlet Mass Spectrometry (MIMS) for In Situ Monitoring
Membrane Inlet Mass Spectrometry (MIMS) is a well-established technique for the direct analysis of gases and volatile organic compounds. rsc.org In MIMS, a polymer membrane serves as the interface between the sample and the mass spectrometer, allowing volatile compounds to diffuse through and be analyzed. rsc.org
This technique has been utilized for the in situ identification of this compound in hepatocytes treated with methylseleninic acid. rsc.orgresearchgate.net A key advantage of MIMS is the ability to monitor volatile metabolites directly in live cell cultures with minimal risk of sample loss and without requiring trapping devices. rsc.orgresearchgate.net It also allows for the concurrent monitoring of cell viability by detecting oxygen consumption and carbon dioxide production. rsc.orgresearchgate.net Although ideal for screening, the technique has a relatively high detection limit (in the 1 µM range) and can lack robustness compared to GC-MS. rsc.orgresearchgate.net
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is a quantitative mass spectrometry technique used for real-time trace gas analysis. wikipedia.org It involves the chemical ionization of volatile compounds by selected positive precursor ions (such as H₃O⁺, NO⁺, and O₂⁺) in a flow tube. nih.gov The concentrations of the target compounds can be calculated in real time from the ratio of the precursor and product ion signals, eliminating the need for sample preparation or calibration with standard mixtures. wikipedia.org SIFT-MS is capable of detecting compounds at parts-per-trillion by volume (pptv) levels. nih.gov While specific studies focusing solely on this compound are not detailed, the principles of SIFT-MS make it a highly suitable and powerful tool for the real-time, quantitative analysis of this volatile selenium compound in various matrices like air or breath. wikipedia.orgnih.gov
Speciation Analysis in Environmental and Biological Samples
Speciation analysis, defined by IUPAC as the analytical activity of identifying and measuring the quantities of one or more individual chemical species in a sample, is crucial for understanding the biogeochemical cycles, toxicity, and environmental fate of elements like selenium. nih.gov The chemical form of selenium greatly influences its mobility and biological impact. alsglobal.com
In environmental and biological contexts, this compound is one of several important organoselenium compounds. alsglobal.com Analytical techniques must be able to separate and quantify it alongside other species such as Dimethyl Selenide, selenols, and selenium-containing amino acids. alsglobal.com
Hyphenated techniques are essential for comprehensive speciation. nih.gov Gas Chromatography coupled with detectors like MS or ICP-MS is used for volatile species like DMDS. nih.gov For instance, GC-ICP-MS has been used for the speciation analysis of volatile selenium compounds in human breath samples. researchgate.netnih.gov Similarly, HPLC-ICP-MS is a state-of-the-art technology for the quantitative measurement of non-volatile selenium species to sub-part-per-billion levels. alsglobal.com A developed HPLC-ICP-MS method allows for the rapid analysis of both Dimethyl Selenide and this compound in biological samples, highlighting its utility in speciation studies. nih.gov The in situ monitoring capability of MIMS also contributes to speciation analysis by identifying volatile metabolites like DMDS directly from biological systems. rsc.org
Table 2: Summary of Speciation
| Technique | Matrix Type | Key Application/Advantage | Reference |
|---|---|---|---|
| GC-AED | Environmental (Water, Plants) | Element-specific detection with high linearity for quantification. | nih.gov |
| HPLC-ICP-MS | Biological (Cell Lines, Urine) | Fast separation and detection of volatile Se species with low detection limits. | nih.govresearchgate.net |
| MIMS | Biological (Hepatocytes) | In situ, real-time monitoring of volatile metabolite formation. | rsc.orgresearchgate.net |
| SIFT-MS | Gaseous (Air, Breath) | Real-time, quantitative analysis without sample preparation. | wikipedia.orgnih.gov |
| GC-ICP-MS | Biological (Human Breath) | Speciation and quantification of volatile Se compounds for metabolic studies. | researchgate.netnih.gov |
Future Research Directions and Emerging Applications
Advanced Catalytic Systems and Green Chemistry Approaches
The development of sustainable and environmentally friendly chemical processes is a central goal of green chemistry. Organoselenium compounds, including diselenides, are recognized for their potential as "green catalysts" because they can facilitate reactions under mild conditions and often utilize environmentally benign oxidants. nih.gov While research has broadly focused on diaryl diselenides as catalysts for various organic transformations such as cyclizations and oxidation reactions, dimethyl diselenide is emerging as a valuable precursor in the rational design of advanced materials with catalytic applications. nih.govnih.gov
A key area of research is the use of diselenide precursors for the controlled synthesis of nanocrystals. acs.org The reactivity of the precursor molecule directly influences the kinetics of nanocrystal formation and can determine the final crystal phase (e.g., thermodynamically stable vs. metastable). In the synthesis of copper indium selenide (B1212193) (CuInSe₂) nanocrystals, for instance, the choice of diorganyl diselenide precursor is critical. This compound, which possesses a relatively weaker carbon-selenium (C-Se) bond compared to precursors like diphenyl diselenide, directs the reaction to form the thermodynamically stable chalcopyrite phase of CuInSe₂. acs.org This demonstrates a "molecular programming" approach where the inherent properties of the selenium precursor are harnessed to control the synthesis of materials with desired structures and, consequently, tailored catalytic or electronic properties. acs.org
Future research will likely focus on expanding the use of this compound and other simple alkyl diselenides as precursors for a wider range of catalytic nanomaterials. Green chemistry approaches, such as solvent-free synthesis or reactions promoted by visible light, are being explored for various organoselenium-catalyzed reactions and could be adapted for processes involving this compound. nih.govresearchgate.net
Elucidation of Complex Biological Mechanisms
This compound is a metabolite of selenium and its interactions within biological systems are a subject of intensive study. nih.gov Research is moving beyond a general understanding of selenium's antioxidant properties to elucidate the specific molecular pathways modulated by its metabolites. One of the most significant findings is the ability of this compound to induce a specific type of cellular stress.
In the budding yeast, Saccharomyces cerevisiae, exposure to this compound, a direct precursor to the cytotoxic agent methylselenol (CH₃SeH), causes endoplasmic reticulum (ER) stress. mdpi.com This is evidenced by the increased expression of the ER chaperone protein Kar2p and impaired maturation of newly synthesized proteins. mdpi.com This mechanism is distinct from the DNA damage caused by inorganic selenium forms or the cytosolic protein aggregation induced by selenomethionine (B1662878). mdpi.com Strains unable to mount the unfolded protein response (UPR), a cellular mechanism to cope with ER stress, are hypersensitive to this compound, highlighting the ER as a key target of its cytotoxic action. mdpi.com
Furthermore, this compound is known to influence other cellular processes. It can induce the activity of phase II detoxification enzymes like quinone reductase and glutathione-S-transferase. nih.gov Its low ionization energy also suggests it can readily participate in electron transfer reactions with radical cations, pointing to a role in modulating redox balance. nih.gov The dual nature of selenium compounds, acting as both antioxidants and pro-oxidants depending on concentration and cellular context, is a critical aspect of their biological activity. nih.govmdpi.com
Table 1: Investigated Biological Effects of this compound
| Biological Effect | Key Finding | Model System |
|---|---|---|
| Endoplasmic Reticulum (ER) Stress | Induces the Unfolded Protein Response (UPR) by causing protein misfolding in the ER. | Saccharomyces cerevisiae (yeast) |
| Enzyme Induction | Increases the activity of quinone reductase and glutathione-S-transferase. | Murine hepatoma cells |
| Redox Modulation | Can react with radical cations via electron transfer due to its low ionization energy. | Chemical studies |
| Antiproliferative Activity | Inhibits cell growth. | Murine hepatoma cells |
Novel Therapeutic Development
The unique biological activities of diselenides have spurred interest in their potential as therapeutic agents, particularly in oncology. nih.govnih.gov While many studies focus on more complex synthetic diselenides, the foundational compound this compound has demonstrated effects that suggest therapeutic relevance.
Research has shown that this compound can inhibit the growth of malignant cells, as observed in studies with murine hepatoma (Hepa 1c1c7) cells. nih.gov The mechanism for this antiproliferative effect is likely linked to its ability to induce cellular stress, such as the ER stress described previously, which can trigger apoptosis (programmed cell death) in cancer cells. mdpi.com The cytotoxic potential of methylselenol, which is readily generated from this compound, is considered crucial for the anticancer properties of several selenium compounds. mdpi.com
Beyond direct cytotoxicity, this compound may have broader therapeutic implications. For instance, there is speculation that atmospheric dimethyldiselenide, which can be inhaled, might play a role in upregulating protective antioxidant and detoxifying proteins via the Nrf2 pathway, potentially contributing to better outcomes in viral infections like COVID-19. nih.gov Although this remains an area of active investigation, it highlights the potential for selenium metabolites to influence systemic health.
The development of this compound itself as a drug is not the primary focus; rather, it serves as a model compound. scbt.com Understanding its mechanisms of action provides a basis for designing more potent and selective diselenide-based drugs. For example, other synthetic diselenides have been developed that show promise in treating aggressive forms of breast cancer by blocking key cancer signaling pathways. indiatimes.com Future research will involve using the mechanistic insights gained from this compound to inform the synthesis of novel therapeutic candidates with improved efficacy and selectivity for various diseases.
Environmental Remediation Strategies
Selenium contamination in soil and water, often resulting from agricultural runoff and industrial activities, poses an environmental risk. A promising, environmentally sound remediation strategy is phytoremediation, which uses plants to remove, detoxify, or immobilize contaminants. A key process within phytoremediation of selenium is biogenic volatilization, where inorganic selenium is converted by plants and microbes into volatile organic forms, primarily dimethyl selenide (DMSe). siue.edunih.gov
This compound plays a crucial, albeit transient, role in this process. It is one of the volatile organo-selenium compounds produced by microbes and plants. researchgate.net However, studies on the fate of this compound in soil show that it is not a stable end product. It is highly sorbed onto soil particles and is subject to further chemical and biological transformations. researchgate.net A significant pathway is the microbial conversion of this compound into dimethyl selenide (DMSe). researchgate.net This is a critical step for remediation because DMSe is much more volatile than this compound and is released into the atmosphere, where it is eventually dispersed and diluted. nih.govresearchgate.net This volatilization pathway effectively removes selenium from the contaminated soil and water, transferring it to the atmosphere in a form that is approximately 600 times less toxic than its inorganic counterparts. nih.gov
Therefore, environmental remediation strategies can be enhanced by promoting the microbial and plant-based metabolic pathways that lead to selenium volatilization.
Table 2: Role of this compound in Selenium Volatilization for Remediation
| Process | Description | Importance |
|---|---|---|
| Formation | Produced by microbes and plants from inorganic selenium. researchgate.net | Intermediate step in the detoxification pathway. |
| Soil Interaction | Highly sorbed onto soil particles; unstable. researchgate.net | Limits its direct volatilization from soil. |
| Transformation | Converted by microbes into the more volatile dimethyl selenide (DMSe). researchgate.net | This is the critical step for effective selenium removal from the soil matrix. |
| Remediation Outcome | Facilitates the removal of toxic selenium from soil and water into the atmosphere in a less toxic form. nih.gov | Provides a basis for an environmentally sound remediation technology. |
Computational Design and Prediction of Reactivity/Activity
Computational chemistry provides powerful tools to understand and predict the behavior of molecules, saving time and resources in experimental research. For this compound, computational studies are crucial for elucidating the fundamental aspects of its reactivity, which in turn informs its application in catalysis and its biological mechanisms.
A key focus of computational studies on diselenides is the nature of the selenium-selenium (Se-Se) bond and the selenium atom's reactivity towards nucleophiles. Theoretical calculations using methods like Density Functional Theory (DFT) have been employed to model substitution reactions at the selenium atom. researchgate.netresearchgate.net These studies have shown that for reactions like thiol/diselenide exchange, nucleophilic attack at the selenium atom is both kinetically and thermodynamically more favorable than attack at a sulfur atom in an analogous disulfide. researchgate.netresearchgate.net This inherent reactivity is central to its biological role as a redox modulator and its potential as a catalyst.
Computational models have also been used to investigate the oxidation of diselenides by agents like hydrogen peroxide (H₂O₂). These studies help explain the lower activation energy for the oxidation of diselenides compared to disulfides, attributing the difference primarily to the nature of the chalcogen atom (Se vs. S) acting as a nucleophile. rsc.org This fundamental understanding is vital for designing bio-inspired catalysts that mimic the function of antioxidant enzymes like glutathione (B108866) peroxidase. researchgate.net
In materials science, computational predictions of properties like bond dissociation energies can guide the rational design of precursors for synthesis. As mentioned earlier, the strength of the C-Se bond in precursors like this compound determines reaction kinetics and the final product phase in nanocrystal synthesis. acs.orgresearchgate.net Future research will likely leverage machine learning and more advanced computational methods to build predictive models for the catalytic activity and biological interactions of this compound and related compounds, accelerating the discovery of new applications.
Q & A
Q. What experimental techniques are used to determine the molecular structure of dimethyl diselenide?
The molecular structure of DMDSe is characterized using electron diffraction. Key parameters include bond lengths (C–Se: 1.954 Å, Se–Se: 2.326 Å) and bond angles (∠CSeSe: 98.9°). Computational modeling and least-squares fitting of diffraction data refine structural details, accounting for unsymmetrical methyl group orientations .
Q. Which analytical methods are suitable for detecting DMDSe in biological or environmental samples?
- Headspace GC-MS : Detects volatile DMDSe with a limit of detection (LOD) of 0.25 µmol/L. Internal standards like deuterated solvents (e.g., DMS-d6) mitigate matrix interference .
- ICP-MS with microwave digestion : Converts DMDSe to selenite for total Se quantification, avoiding bias from volatile species .
Q. What precautions are necessary when handling this compound in laboratory settings?
DMDSe is a flammable liquid (flash point: 60°C) with high toxicity. Use inert atmospheres for synthesis, store in amber vials, and avoid exposure to oxidants. Personal protective equipment (PPE) and fume hoods are mandatory .
Advanced Research Questions
Q. How do reaction kinetics of DMDSe with hypobromous acid (HOBr) compare to its sulfur analogs?
DMDSe reacts with HOBr at a second-order rate constant of (2.8 ± 0.3) × 10⁸ M⁻¹s⁻¹, ~100× faster than sulfur analogs (e.g., dimethyl disulfide). This is attributed to selenium’s lower electronegativity and higher nucleophilicity. Alkyl substituents further enhance reactivity due to electron-donating effects (+I) compared to aryl groups .
Q. What are the redox pathways and stoichiometric considerations for DMDSe oxidation by HOBr?
DMDSe reacts with HOBr in a 1:3 molar ratio, forming seleninic acid (R–SeO–OH) as the end product. The mechanism involves sequential oxidation steps:
- Se–Se bond cleavage (weaker than Se–C bonds).
- Six-electron transfer, reducing HOBr to Br⁻ while oxidizing Se⁻¹ to Se⁺II .
Q. How can dynamic diselenide bonds be exploited in stimuli-responsive nanomaterials?
Diselenide bonds undergo metathesis under visible light via radical intermediates, enabling self-healing polymers and redox-responsive drug carriers. For example, DMDSe-derived crosslinks in poly(2-oxazoline) nanofibers allow tunable degradation in biomedical applications .
Q. What role does DMDSe play in synthesizing doped semiconductor nanocrystals?
DMDSe serves as a Se precursor in Mn²⁺-doped ZnSeS nanocrystals. Co-reacting with dimethyl disulfide controls Se/S ratios, influencing optical properties (e.g., luminescence). Alkylamines stabilize the reaction, yielding size-tunable nanoparticles .
Q. How do substitution effects (alkyl vs. aryl) influence diselenide reactivity in electrophilic reactions?
Alkyl-substituted diselenides (e.g., DMDSe) exhibit 2–5× higher reactivity with HOBr than aryl analogs (e.g., diphenyl diselenide). The +I effect of alkyl groups increases electron density on Se, enhancing nucleophilicity. Aryl groups’ −I effect reduces reactivity .
Q. How can analytical inconsistencies caused by volatile selenium species be resolved?
Volatile DMDSe can inflate total Se measurements. Mitigation strategies include:
- Acidic digestion with H₂O₂ to convert all species to selenite .
- Direct quantification via LC-ICP-MS/MS with anion-exchange chromatography .
Data Contradiction Analysis
Q. How to address discrepancies in reported DMDSe oxidation mechanisms?
Conflicting studies on HOBr:DMDSe stoichiometry (1:3 vs. 1:2) arise from intermediate reactivity differences. Kinetic modeling (e.g., time-resolved LC-MS) clarifies stepwise oxidation: initial Se–Se cleavage is rate-limiting, followed by rapid selenoxide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
